molecular formula C10H16N4OS B11871065 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

Cat. No.: B11871065
M. Wt: 240.33 g/mol
InChI Key: ZNZRLCPVUDQZCL-UHFFFAOYSA-N
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Description

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[55]undecane is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the spiro compound family, which is characterized by a unique arrangement of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then incorporated into the spiro structure through subsequent reactions. The reaction conditions often include the use of solvents such as acetone and the presence of catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with various molecular targets. The thiadiazole ring can bind to DNA, disrupting its replication and transcription processes. This interaction can inhibit the growth of bacterial and cancer cells. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler compound with similar biological activities.

    1,2,4-Thiadiazole: Another isomer with distinct properties and applications.

    1,2,5-Thiadiazole:

Uniqueness

8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that simpler thiadiazole derivatives cannot, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2

InChI Key

ZNZRLCPVUDQZCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNCCO2)CN(C1)C3=NN=CS3

Origin of Product

United States

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